1,2,3-Trimethoxydibenzo[b,d]furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88256-08-0 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
1,2,3-trimethoxydibenzofuran |
InChI |
InChI=1S/C15H14O4/c1-16-12-8-11-13(15(18-3)14(12)17-2)9-6-4-5-7-10(9)19-11/h4-8H,1-3H3 |
InChI Key |
KIYAWUJFGUGMBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C3=CC=CC=C3OC2=C1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,3 Trimethoxydibenzo B,d Furan and Its Analogues
Palladium-Catalyzed Cyclization Approaches to the Dibenzo[b,d]furan Ring System
Palladium catalysis has emerged as a powerful tool for the synthesis of dibenzofurans, offering a range of methodologies for the crucial ring-closing step. chemistryviews.orgresearchgate.net These approaches can be broadly categorized into intramolecular C-C bond formations, intramolecular C-O bond formations, and tandem or one-pot reactions that combine multiple steps for increased efficiency.
Intramolecular Carbon-Carbon Bond Formation Reactions
A prevalent strategy for constructing the dibenzofuran (B1670420) core involves the palladium-catalyzed intramolecular C-C bond formation, typically through C-H activation of a diaryl ether precursor. chemistryviews.orgucc.ie This approach is advantageous as it often utilizes readily available starting materials.
One notable method involves the intramolecular palladium(II)-catalyzed oxidative C-C bond formation. organic-chemistry.org Research has shown that using pivalic acid as the reaction solvent, as opposed to acetic acid, leads to greater reproducibility and higher yields, particularly for electron-rich diarylamines. organic-chemistry.org This method uses air as the oxidant, making it an environmentally benign process. organic-chemistry.org For instance, the synthesis of various carbazoles, which are structurally related to dibenzofurans, has been achieved in high yields using this protocol. organic-chemistry.org
Another approach utilizes tetraalkylammonium salts, such as NBu4OAc, in conjunction with a palladium catalyst. chemistryviews.org This salt can function as a solvent, ligand, and base, simplifying the reaction setup. chemistryviews.org This method has proven effective for the synthesis of electron-rich dibenzofurans, which can be challenging to access through other C-H functionalization methods. chemistryviews.orgucc.ie Reactions are typically carried out at elevated temperatures, around 125 °C, and provide good to excellent yields of the desired dibenzofuran products. chemistryviews.org
Furthermore, palladium catalysis can be employed in the cyclization of o-iodoanilines or o-iodophenols with silylaryl triflates. nih.gov The initial reaction with cesium fluoride (B91410) (CsF) generates an N- or O-arylated intermediate, which then undergoes palladium-catalyzed cyclization to form the dibenzofuran ring system. nih.govorganic-chemistry.org This method tolerates a variety of functional groups and generally provides good to excellent yields. nih.govorganic-chemistry.org
| Substrate Type | Catalyst System | Key Reagents/Conditions | Yield | Reference |
| Diaryl Ethers | Pd(OAc)2 | Pivalic Acid, Air | High | organic-chemistry.org |
| Electron-Rich Diaryl Ethers | Pd(OAc)2 | NBu4OAc, 125 °C | Good to Excellent | chemistryviews.org |
| o-Iodophenols & Silylaryl Triflates | Pd Catalyst | CsF | Good to Excellent | nih.govorganic-chemistry.org |
Intramolecular Carbon-Oxygen Bond Formation Reactions
The formation of the dibenzofuran skeleton can also be achieved through intramolecular C-O bond formation. chemistryviews.orgresearchgate.net This strategy often involves the cyclization of a 2-arylphenol precursor.
A practical method has been developed for the phenol-directed C-H activation/C-O cyclization using a Pd(0)/Pd(II) catalytic system with air as the oxidant. nih.govuq.edu.au A key finding from this research is that the rate-limiting step of this process is the C-O reductive elimination, rather than the C-H activation step. nih.govuq.edu.au This reaction is versatile and can accommodate a wide array of functional groups, making it a valuable addition to the synthetic chemist's toolbox for preparing substituted dibenzofurans. nih.govuq.edu.au
Another efficient route involves the use of reusable palladium on carbon (Pd/C) as a catalyst under ligand-free conditions for the cyclization of o-iododiaryl ethers. organic-chemistry.org The synthesis of the o-iododiaryl ether precursor can be conveniently achieved in a one-pot reaction through sequential iodination and O-arylation of a phenol (B47542). organic-chemistry.org
| Precursor | Catalyst System | Key Features | Reference |
| 2-Arylphenols | Pd(0)/Pd(II) | Air as oxidant, C-O reductive elimination is rate-limiting | nih.govuq.edu.au |
| o-Iododiaryl ethers | Pd/C | Reusable catalyst, ligand-free conditions | organic-chemistry.org |
Tandem Reactions and One-Pot Protocols
To enhance synthetic efficiency, tandem and one-pot protocols that combine multiple reaction steps without the isolation of intermediates have been developed for dibenzofuran synthesis.
One such protocol enables the rapid construction of dibenzofuran motifs from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.orgorganic-chemistry.orgnih.gov This process involves a one-pot sequence of Pd-catalyzed cross-coupling/aromatization followed by a Cu-catalyzed Ullmann coupling. organic-chemistry.orgorganic-chemistry.orgnih.gov This method is noted for its operational simplicity and high selectivity. organic-chemistry.org
Another efficient one-pot synthesis involves the reaction of aryl halides with ortho-bromophenols. nih.gov The sequence begins with a C(sp²)-O bond formation via an SNAr reaction in the presence of anhydrous potassium carbonate, followed by an intramolecular palladium-catalyzed aryl-aryl coupling to form the C(sp²)-C(sp²) bond, yielding the dibenzofuran product in yields ranging from 32-99%. nih.gov
Palladium catalysis also facilitates the intramolecular cyclization of ortho-diazonium salts of diaryl ethers to produce dibenzofurans. organic-chemistry.org This method utilizes 3 mol% palladium acetate (B1210297) in refluxing ethanol (B145695) without the need for a base, affording yields between 80-93%. organic-chemistry.org The reaction demonstrates broad substrate tolerance, accommodating electron-rich, electron-neutral, and electron-deficient groups. organic-chemistry.org The proposed mechanism involves the formation of a Pd(0) species, oxidative addition, C–H activation, and finally, reductive elimination. organic-chemistry.org
Copper-Mediated Synthetic Routes
Copper-mediated reactions provide alternative and often complementary strategies to palladium-catalyzed methods for the synthesis of dibenzofurans. These routes include classical Ullmann-type couplings and more recent innovative strategies.
Ullmann-Type Coupling Reactions
The intramolecular Ullmann coupling is a classic method for the formation of biaryl ethers and has been applied to the synthesis of the dibenzofuran ring system. rsc.orgrsc.org This reaction typically involves the copper-promoted coupling of two aryl halides. For example, the synthesis of the lichen dibenzofuran didymic acid was achieved through the intramolecular Ullmann coupling of a substituted methyl 5-bromo-4-(2-bromo-5-methoxy-3-propylphenoxy)-2-methoxy-6-pentylbenzoate. rsc.org Similarly, the total synthesis of melacarpic acid utilized an intramolecular Ullmann coupling of a suitably substituted di-iodinated or di-brominated diaryl ether. rsc.org
A novel and efficient protocol for constructing dibenzofurans combines a one-pot Pd-catalyzed cross-coupling/aromatization with a Cu-catalyzed Ullmann coupling, starting from 6-diazo-2-cyclohexenones and ortho-haloiodobenzenes. organic-chemistry.orgnih.gov
| Reaction Type | Starting Materials | Key Reagents | Application | Reference |
| Intramolecular Ullmann Coupling | Di-halogenated Diaryl Ethers | Copper | Synthesis of Didymic Acid, Melacarpic Acid | rsc.orgrsc.org |
| Tandem Pd-catalyzed cross-coupling/Cu-catalyzed Ullmann coupling | 6-Diazo-2-cyclohexenones and ortho-haloiodobenzenes | Pd(PPh3)4, Cu2O | Rapid construction of dibenzofuran motifs | organic-chemistry.orgnih.gov |
Deborylative Ring Contraction Strategies
A more recent and innovative copper-catalyzed method for synthesizing dibenzofurans involves the deborylative ring contraction of dibenzoxaborins. nih.govacs.orgresearchgate.net This transformation proceeds under mild aerobic conditions and demonstrates a broad substrate scope, allowing for the preparation of various functionalized dibenzofurans. nih.govacs.orgresearchgate.net The ready availability of diverse dibenzoxaborins enhances the utility of this method, which has been successfully applied to the regiodivergent synthesis of dibenzofurans. nih.govacs.org This strategy is advantageous as it often avoids the harsh conditions sometimes required in traditional transition metal-catalyzed reactions. researchgate.net
Alternative Annulation and Cyclization Approaches for Furan (B31954) Ring Construction
The construction of the central furan ring in dibenzofurans is a critical step in their synthesis. Various methodologies have been developed, often involving intramolecular cyclization reactions.
One prominent strategy involves the palladium-catalyzed intramolecular C-H activation/C-O cyclization of phenol derivatives. researchgate.net This method provides a practical route to substituted dibenzofurans using air as the oxidant. researchgate.net The catalytic cycle is proposed to involve a turnover-limiting C-O reductive elimination step. researchgate.net
Another versatile approach is the intramolecular cyclization of diaryl ethers. mdpi.com This can be achieved through different catalytic systems. For instance, the transformation of amino-substituted diaryl ethers into their corresponding diazonium salts, followed by heating with copper powder or palladium acetate, can induce cyclization to form the dibenzofuran ring. mdpi.com
Furthermore, photoinduced electron transfer (eT) reactions offer a metal-free alternative for the synthesis of dibenzofurans. conicet.gov.ar This can be accomplished through either an intramolecular cyclization of substituted o-arylphenols or an intermolecular reaction between substituted phenols and o-dihalobenzenes. conicet.gov.ar The intramolecular approach involves a three-step process: bromination of o-arylphenols, Suzuki-Miyaura cross-coupling, and subsequent photoinduced cyclization. conicet.gov.ar The intermolecular "one-pot" method involves the reaction of a p-substituted phenol with a 2-bromo-1-iodo-4-R-benzene under photostimulation. conicet.gov.ar
Other notable methods include:
An iodine reagent-promoted intramolecular dearomatization reaction to form hydrobenzofurans, which can be precursors to dibenzofurans. ontosight.ai
A DBU-catalyzed annulation strategy for the assembly of functionalized dihydrobenzofurans. ontosight.ai
Palladium/copper-catalyzed cross-coupling of o-iodoanisoles with terminal alkynes, followed by electrophilic cyclization. nih.gov
A one-pot procedure involving directed ortho-lithiation, zincation, Negishi cross-coupling, and subsequent intramolecular SNAr reaction. nih.govacs.org
Regioselective Introduction of Methoxy (B1213986) Substituents and Other Functional Groups
The precise placement of methoxy groups and other functionalities on the dibenzofuran scaffold is crucial for tuning the properties of the final compound.
A common strategy involves starting with precursors that already contain the desired substituents. For example, the synthesis of dibenzofuran analogs can utilize substituted phenols and aryl halides in coupling and cyclization reactions. mdpi.comnih.gov The Ullmann-type coupling of 3,5-dimethoxyphenol (B141022) with various aryl iodides can produce diaryl ether intermediates with specific substitution patterns. nih.gov The presence and position of methoxy groups on the aryl halides can influence the reaction yield. nih.gov
Electrophilic aromatic substitution is another key method for introducing functional groups. Nitration, for instance, can be used to introduce nitro groups at specific positions on the dibenzofuran core, which can then be reduced to amines. The conditions for these reactions, such as temperature, must be carefully controlled to achieve the desired regioselectivity and avoid side reactions.
For the specific synthesis of 1,2,3-trimethoxydibenzo[b,d]furan, one potential downstream pathway starts from dibenzo[b,d]furan-1-ol. ambeed.com Further functionalization would be required to introduce the additional methoxy groups. The introduction of methoxy groups can also be achieved through the demethylation of existing methoxy groups to hydroxyls, followed by selective re-methylation. nih.gov For instance, demethylation can be carried out using reagents like pyridine (B92270) hydrochloride under microwave irradiation. nih.gov
The addition of a methoxy substituent to a nitrodibenzofuran (NDBF) chromophore has been shown to shift the absorbance maximum to a lower energy. nih.govsci-hub.se This highlights how methoxy groups can modulate the electronic properties of the dibenzofuran system.
Synthetic Strategies for Dibenzo[b,d]furan Analogues with Varied Substitution Patterns
The synthesis of dibenzofuran analogues with diverse substitution patterns often relies on the strategic combination of cyclization and functionalization reactions. The choice of starting materials is paramount in dictating the final substitution pattern.
One powerful approach is the use of palladium-catalyzed cross-coupling reactions on a pre-formed dibenzofuran core. For example, 3-iodobenzofurans can serve as versatile intermediates for introducing a wide range of substituents via Suzuki-Miyaura, Sonogashira, and Heck coupling reactions. nih.gov
Another strategy involves the construction of the dibenzofuran ring from appropriately substituted precursors. The reaction of biaryl phenols, generated from dihalopyridines and 2-hydroxyphenylboronic acids via regioselective Suzuki cross-coupling, can lead to benzofuropyridines through copper-catalyzed intramolecular cyclization. nih.govacs.org This highlights how the core heterocyclic system itself can be varied.
The synthesis of polyoxygenated dibenzofurans can be achieved through methods like the reaction of o-benzoquinones. anu.edu.au The synthesis of dibenzo[b,d]furan-1,2,8,9-tetramine, for example, involves the formation of the dibenzofuran core followed by controlled nitration and subsequent reduction of the nitro groups.
Furthermore, the lithiation-borylation sequence provides a route to boronic acid derivatives of dibenzofurans, which are valuable intermediates for further functionalization through Suzuki-Miyaura coupling. mdpi.com For instance, dibenzofuran and dibenzothiophene (B1670422) have been used as linkers between 1,3,4-oxadiazole (B1194373) and boronic esters through Miyaura borylation of the corresponding chloro derivatives. mdpi.com
The following table summarizes various synthetic approaches towards substituted dibenzofurans:
| Methodology | Key Reagents/Conditions | Description | Reference |
| Pd-catalyzed C-H Activation/C-O Cyclization | Pd(0)/Pd(II) catalyst, air as oxidant | Intramolecular cyclization of phenol derivatives to form the furan ring. | researchgate.net |
| Diaryl Ether Cyclization | Diazonium salts, Cu powder or Pd(OAc)2 | Cyclization of amino-substituted diaryl ethers to form the dibenzofuran core. | mdpi.com |
| Photoinduced eT Reactions | UV light, substituted phenols and o-dihalobenzenes | Metal-free intramolecular or intermolecular cyclization to construct the furan ring. | conicet.gov.ar |
| One-pot Lithiation/Negishi Coupling/SNAr | n-BuLi, ZnCl2, Pd catalyst, 2-bromophenyl acetates | A sequence of reactions to assemble dibenzofurans from fluoroarenes. | nih.govacs.org |
| Ullmann-type Coupling | Cu catalyst, 3,5-dimethoxyphenol, aryl iodides | Formation of substituted diaryl ether precursors for subsequent cyclization. | nih.gov |
| Electrophilic Aromatic Substitution | HNO3/H2SO4 for nitration | Introduction of functional groups like nitro groups onto the dibenzofuran ring. | |
| Cross-Coupling on Dibenzofuran Core | Pd catalyst, 3-iodobenzofurans, various coupling partners | Functionalization of a pre-formed dibenzofuran scaffold. | nih.gov |
| Miyaura Borylation | B2(pin)2, Pd catalyst, chloro-dibenzofuran derivatives | Synthesis of boronic ester derivatives of dibenzofurans for further coupling reactions. | mdpi.com |
Chemical Reactivity and Derivatization of 1,2,3 Trimethoxydibenzo B,d Furan
Electrophilic Aromatic Substitution Reactions on the Dibenzo[b,d]furan Core
Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. dalalinstitute.com In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. dalalinstitute.com The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the ring. libretexts.org
The 1,2,3-trimethoxydibenzo[b,d]furan molecule possesses a highly activated aromatic system due to the three methoxy (B1213986) (-OCH₃) groups. Methoxy groups are potent activating groups because the oxygen atom can donate a lone pair of electrons into the aromatic π-system through resonance, increasing the ring's nucleophilicity. dalalinstitute.com This makes the compound significantly more reactive towards electrophiles than unsubstituted benzene (B151609). libretexts.org These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. masterorganicchemistry.com
In this compound, the positions available for substitution are C4 on the trimethoxy-substituted ring and C6, C7, C8, and C9 on the other ring. The C4 position is ortho to the C3-methoxy group and para to the C1-methoxy group, making it a highly activated and likely site for electrophilic attack. The electronic effects of the methoxy groups would strongly favor substitution on the A-ring (the one bearing the methoxy groups) over the unsubstituted C-ring. Steric hindrance from the adjacent methoxy group at C3 and the fused furan (B31954) ring might influence the accessibility of the C4 position for very bulky electrophiles. Standard EAS reactions like nitration, halogenation, and Friedel-Crafts reactions would be expected to proceed under mild conditions, primarily at the C4 position.
Directed Ortho-Metallation and Functionalization
Directed ortho-metallation (DoM) is a powerful synthetic strategy that provides high regioselectivity in the functionalization of substituted aromatic rings, often complementing the selectivity seen in classical EAS reactions. wikipedia.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate. uwindsor.caorganic-chemistry.org This intermediate can then be quenched with a wide variety of electrophiles. organic-chemistry.org
The methoxy group is a well-established and effective DMG. wikipedia.org In this compound, the methoxy groups can direct the lithiation to their adjacent, otherwise less accessible, positions. The primary site for DoM would be the C4 position, which is ortho to the C3-methoxy group. This process involves the coordination of the organolithium reagent to the oxygen of a methoxy group, which facilitates the deprotonation of the adjacent proton. baranlab.org This method allows for the introduction of functional groups at a specific site, which can then be used for further synthetic elaborations.
| Electrophile | Reagent Example | Functional Group Introduced |
|---|---|---|
| Halogenating Agent | I₂, Br₂, Cl₃CCCl₃ | -I, -Br, -Cl |
| Carbonyl Compound | DMF, RCHO, R₂CO | -CHO, -CH(OH)R, -C(OH)R₂ |
| Carboxylating Agent | CO₂ | -COOH |
| Borylating Agent | B(OR)₃ | -B(OH)₂ |
| Silylating Agent | R₃SiCl | -SiR₃ |
| Stannylating Agent | R₃SnCl | -SnR₃ |
Nucleophilic Transformations and Coupling Reactions
Classical nucleophilic aromatic substitution (SₙAr), where a nucleophile displaces a leaving group on an aromatic ring, typically requires the presence of strong electron-withdrawing groups to activate the ring. Given that this compound is an electron-rich system, it is not expected to be a suitable substrate for direct SₙAr reactions. beilstein-journals.org
However, the molecule can be readily adapted for modern transition metal-catalyzed cross-coupling reactions. These powerful C-C and C-heteroatom bond-forming reactions are cornerstones of modern organic synthesis. To participate in these reactions, the dibenzofuran (B1670420) core must first be converted into a suitable substrate, typically an aryl halide or triflate. This can be achieved via methods described previously, such as electrophilic halogenation or a DoM sequence followed by quenching with a halogen source.
Once a derivative such as 4-bromo-1,2,3-trimethoxydibenzo[b,d]furan is synthesized, it can undergo a variety of palladium-catalyzed coupling reactions. For instance, Suzuki-Miyaura coupling with an arylboronic acid would yield a biaryl product. beilstein-journals.org Similarly, Heck coupling could introduce alkenyl substituents, and Sonogashira coupling would install alkynyl groups. These reactions dramatically expand the range of accessible derivatives from the core structure.
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Base |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | C-C (Aryl-Aryl, Aryl-Alkyl) | Pd(PPh₃)₄ / Na₂CO₃ |
| Heck | Alkene (R-CH=CH₂) | C-C (Aryl-Vinyl) | Pd(OAc)₂ / Et₃N |
| Sonogashira | Terminal Alkyne (R-C≡CH) | C-C (Aryl-Alkynyl) | Pd(PPh₃)₂Cl₂ / CuI / Et₃N |
| Buchwald-Hartwig | Amine (R₂NH) | C-N (Aryl-Amine) | Pd₂(dba)₃ / BINAP / NaOᵗBu |
| Stille | Organostannane (R-SnR'₃) | C-C (Aryl-Aryl, Aryl-Vinyl) | Pd(PPh₃)₄ |
Oxidation and Reduction Chemistry of the Fused Aromatic System
The oxidation and reduction of the this compound system can target either the fused heterocyclic ring or the benzene rings. ncert.nic.in The electron-rich nature of the molecule makes it susceptible to oxidative degradation under harsh conditions. However, controlled oxidation can yield specific products. For example, similar to other benzofurans, photooxygenation might occur across the C-C double bond within the furan ring, potentially leading to ring-opened products like acetophenones after rearrangement. researchgate.net Oxidative dearomatization of the highly activated trimethoxy-substituted ring is also a possibility with certain reagents.
Reduction reactions can offer pathways to saturated or partially saturated analogues. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium can reduce the furan ring's double bond to afford a dihydrodibenzo[b,d]furan. researchgate.net More forcing conditions could lead to the reduction of one of the aromatic rings, likely the unsubstituted one, which is less electron-rich. The Birch reduction, which typically reduces aromatic rings, is generally ineffective on rings bearing multiple electron-donating methoxy groups, making selective reduction of the unsubstituted ring a more plausible outcome under those specific conditions.
Modification of Methoxy Groups and Other Peripheral Substituents
The three methoxy groups are key functional handles that can be chemically modified. The most common transformation for aryl methyl ethers is cleavage to the corresponding phenols (hydroxy groups). This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or protic acids such as hydrobromic acid (HBr). researchgate.net
The conversion of one or more methoxy groups to hydroxyl groups would fundamentally alter the compound's properties, increasing its polarity and providing a site for further functionalization (e.g., O-alkylation, O-acylation, or conversion to a triflate for cross-coupling). Selective demethylation could be challenging but might be achievable based on the distinct electronic and steric environment of each methoxy group. For example, the C1 and C3 methoxy groups are sterically more hindered than the C2 methoxy group, which could potentially be exploited for selective reactions. The resulting polyhydroxylated dibenzo[b,d]furans are themselves interesting synthetic targets, as many biologically active natural dibenzofurans feature this type of oxygenation pattern. mdpi.com
Advanced Characterization and Spectroscopic Analysis of 1,2,3 Trimethoxydibenzo B,d Furan Systems
X-ray Crystallography for Solid-State Structural Determination
The crystal structure of 1,2,4-trimethoxydibenzo[b,d]furan-3-ol reveals a nearly planar fused ring system, a characteristic feature of the dibenzofuran (B1670420) core. hmdb.canmrdb.org The molecule is composed of three fused rings, and the dihedral angle between the mean planes of the two outer benzene (B151609) rings is reported to be 4.81 (13)°. hmdb.canmrdb.org This slight deviation from perfect planarity is a common feature in dibenzofuran derivatives. hmdb.ca The methoxy (B1213986) groups attached to the phenyl ring are oriented at significant angles with respect to the ring plane. hmdb.canmrdb.org In the crystal lattice, molecules are linked through intermolecular hydrogen bonds, forming infinite chains. hmdb.canmrdb.org
Table 1: Crystallographic Data for the related compound 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol
| Parameter | Value |
| Chemical Formula | C₁₅H₁₄O₅ |
| Molecular Weight | 274.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.422 (3) |
| b (Å) | 9.075 (3) |
| c (Å) | 15.007 (4) |
| β (°) | 106.378 (7) |
| Volume (ų) | 1361.8 (6) |
| Z | 4 |
Data sourced from studies on 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol. hmdb.canmrdb.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. While experimental spectra for 1,2,3-trimethoxydibenzo[b,d]furan were not found in the reviewed literature, computational prediction methods provide reliable estimates of the ¹H and ¹³C chemical shifts. These predictions are based on extensive databases and algorithms that calculate the magnetic environment of each nucleus. nmrdb.org
The predicted ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons on the unsubstituted ring would appear in the typical downfield region for aromatic compounds, with their multiplicity determined by spin-spin coupling with neighboring protons. The single proton on the substituted ring would likely appear as a singlet. The three methoxy groups would each produce a singlet in the upfield region, with their exact chemical shifts influenced by their position on the aromatic ring.
The predicted ¹³C NMR spectrum would show distinct resonances for each unique carbon atom in the molecule. The carbons of the aromatic rings would resonate in the 110-160 ppm range, with carbons bonded to oxygen appearing further downfield. The methoxy carbons would be observed in the typical range of 55-65 ppm. libretexts.org
Table 2: Predicted NMR Data for this compound
| Predicted ¹H Chemical Shifts (ppm) | Predicted ¹³C Chemical Shifts (ppm) |
| Aromatic Protons: 6.9 - 8.2 | Aromatic C: 100 - 125 |
| Aromatic CH: 7.2 - 7.9 | Aromatic C-O: 140 - 160 |
| Methoxy Protons: 3.9 - 4.1 | Methoxy C: 56 - 62 |
Note: The data in this table is based on computational predictions and general chemical shift ranges for similar functional groups. Actual experimental values may vary. nmrdb.orglibretexts.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₅H₁₄O₄), the monoisotopic mass is 258.0892 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 258.
The fragmentation of this compound under electron ionization (EI) would likely proceed through pathways characteristic of aromatic ethers. A primary fragmentation route involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a stable ion at m/z 243 (M-15). Subsequent losses of formaldehyde (B43269) (CH₂O) or carbon monoxide (CO) from the ring system are also common fragmentation pathways for such compounds. The furan (B31954) ring itself can undergo cleavage, leading to further fragmentation. np-mrd.orgbyu.edu
Expected Fragmentation Pathways:
Loss of Methyl Radical: M⁺˙ → [M - CH₃]⁺
Loss of Formaldehyde: [M - CH₃]⁺ → [M - CH₃ - CH₂O]⁺
Cleavage of the Dibenzofuran Core: Loss of CO
Electrochemical Characterization: Redox Potentials and Electron Transfer Processes
The electrochemical behavior of dibenzo[b,d]furan derivatives is of interest for their potential use in organic electronic materials. The redox properties are highly dependent on the nature and position of substituents on the aromatic core.
Cyclic Voltammetry Studies of Dibenzo[b,d]furan Derivatives
Cyclic voltammetry (CV) is a key technique used to study the redox behavior of molecules. For dibenzo[b,d]furan derivatives, CV measurements reveal the potentials at which the molecule can be oxidized or reduced. The presence of three electron-donating methoxy groups in this compound is expected to significantly lower its oxidation potential compared to the unsubstituted parent compound, making it easier to remove an electron. This is a general effect observed in aromatic systems where electron-donating substituents stabilize the resulting cation radical. Conversely, these groups would make reduction more difficult. Studies on related systems show that the redox potentials can be finely tuned by the strategic placement of such substituents.
Photophysical Characterization: Absorption and Emission Properties
The photophysical properties of dibenzo[b,d]furans are determined by their electronic structure, which allows for π-π* transitions upon absorption of UV light. Unsubstituted dibenzo[b,d]furan typically absorbs in the UV region. The introduction of methoxy groups, which act as auxochromes, is expected to cause a bathochromic (red) shift in the absorption and emission spectra. This is due to the extension of the conjugated π-system through the lone pair electrons on the oxygen atoms of the methoxy groups.
Therefore, this compound is predicted to absorb light at longer wavelengths compared to the parent dibenzofuran. Similarly, its fluorescence emission would also be red-shifted. The photoluminescence quantum yield, which measures the efficiency of the emission process, is also influenced by the substituents. Ladder-type furan-containing π-conjugated compounds often exhibit high rigidity, leading to small Stokes shifts and relatively high quantum yields. The specific photophysical properties, including absorption maxima (λₘₐₓ), emission maxima (λₑₘ), and quantum yields, would need to be determined experimentally but are expected to fall in a range useful for applications in luminescent materials.
UV-Visible Absorption Spectroscopy
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of conjugated systems such as dibenzo[b,d]furans. upi.edu The absorption of ultraviolet or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic transitions.
The UV-Vis spectrum of the parent dibenzo[b,d]furan is characterized by several absorption bands corresponding to π-π* transitions within the aromatic system. The introduction of substituents, such as the three methoxy groups in this compound, can significantly influence the absorption spectrum. Methoxy groups are known as auxochromes, which can alter the wavelength and intensity of the absorption maxima (λmax). Generally, the electron-donating nature of methoxy groups leads to a bathochromic shift (a shift to longer wavelengths) and can increase the molar absorptivity. While specific UV-Vis data for this compound is not detailed in the provided search results, it is anticipated that its spectrum would show a red-shift compared to the unsubstituted dibenzo[b,d]furan.
The concentration of a substance in a solution can be determined using UV-Vis spectroscopy by constructing a calibration curve based on the Beer-Lambert law, which states that the absorbance is directly proportional to the concentration of the absorbing species. upi.edu
Fluorescence Spectroscopy and Quenching Mechanisms
Fluorescence spectroscopy is a highly sensitive method used to study the emission properties of fluorescent molecules (fluorophores) after they have been excited by absorbing light. mdpi.com This technique provides information about the molecule's excited states and the various relaxation pathways available to it.
The fluorescence of dibenzo[b,d]furan derivatives is influenced by their molecular structure and environment. The emission spectrum is typically a mirror image of the absorption spectrum and is shifted to longer wavelengths (Stokes shift).
Fluorescence Quenching Mechanisms
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. ossila.com The study of quenching is valuable for understanding molecular interactions. There are several mechanisms by which quenching can occur:
Dynamic (Collisional) Quenching: This occurs when the excited fluorophore collides with another molecule (the quencher) in solution, leading to non-radiative de-excitation. youtube.com This process is diffusion-controlled and becomes more efficient at higher temperatures.
Static Quenching: In this mechanism, the fluorophore and the quencher form a non-fluorescent complex on the ground state. youtube.com This reduces the population of fluorophores that can be excited.
Förster Resonance Energy Transfer (FRET): FRET is a distance-dependent, non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule. ossila.com This "spectroscopic ruler" is widely used to measure distances on the nanometer scale in biological and materials science.
In some cases, experimental data may show a positive deviation from the linear Stern-Volmer relationship, which can indicate a combination of both static and dynamic quenching processes. researchgate.net Various molecules, including molecular oxygen, heavy atoms, and certain organic compounds, can act as quenchers for fluorescent molecules. youtube.com
Advanced Chromatographic and Separation Techniques in Dibenzo[b,d]furan Research
The separation and purification of dibenzo[b,d]furan derivatives from complex mixtures, such as those resulting from synthesis or natural product extraction, often necessitate the use of advanced chromatographic techniques. researchgate.net
Flash Chromatography is a common and effective method for the purification of organic compounds. For instance, a crude solid residue containing a dibenzofuran derivative was successfully purified using flash chromatography on a silica (B1680970) column with a mixture of ethyl acetate (B1210297) and hexanes as the eluent. iucr.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of dibenzo[b,d]furan derivatives. Reversed-phase HPLC (RP-HPLC) is frequently employed, where a nonpolar stationary phase is used with a polar mobile phase. core.ac.uk The separation is based on the differential partitioning of the analytes between the two phases. The retention time of a particular dibenzo[b,d]furan derivative will depend on its polarity, which is influenced by the nature and position of its substituents. For example, a validated RP-HPLC-DAD (Diode Array Detection) method has been developed for the quantification of various phenolic compounds, including dibenzofuran derivatives, in rooibos. core.ac.uk
Gas Chromatography (GC) , particularly when coupled with mass spectrometry (GC-MS), is another cornerstone technique for the analysis of volatile and semi-volatile compounds like dibenzo[b,d]furans. The high resolving power of capillary GC columns allows for the separation of closely related isomers.
The choice of the appropriate chromatographic technique depends on several factors, including the volatility and polarity of the target compound, the complexity of the sample matrix, and the desired scale of the separation (analytical versus preparative).
Theoretical and Computational Chemistry of 1,2,3 Trimethoxydibenzo B,d Furan
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. preprints.org The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex many-electron wavefunction.
The electronic structure, which encompasses the distribution of electrons within the molecule, is also a key output of DFT calculations. This includes the generation of molecular orbitals and the calculation of atomic charges, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized.
For 1,2,3-Trimethoxydibenzo[b,d]furan, DFT calculations would provide the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would reveal the regions most susceptible to nucleophilic and electrophilic attack. The methoxy (B1213986) groups, being electron-donating, would likely influence the energy and localization of the HOMO, while the aromatic system of the dibenzo[b,d]furan core would contribute significantly to both the HOMO and LUMO. The calculated HOMO-LUMO gap would offer a quantitative measure of its expected chemical stability.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how the molecule moves, vibrates, and interacts with its environment.
For this compound, MD simulations would be invaluable for several reasons:
Conformational Analysis: The three methoxy groups can rotate around their single bonds, leading to various possible conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target. Studies on substituted benzenes have shown that the preferred conformations can be determined by such computational methods. rsc.org
Intermolecular Interactions: MD simulations can model the interactions of this compound with other molecules, such as solvent molecules or the residues of a protein's active site. A study on chlorinated dibenzofurans demonstrated how these molecules interact with a lipid membrane, highlighting the importance of dispersion forces. preprints.orgnih.gov Similarly, MD could elucidate the nature of interactions involving this compound, such as hydrogen bonding (with the oxygen atoms of the methoxy groups and the furan (B31954) ring) and π-π stacking interactions involving the aromatic core. nih.gov These simulations provide a detailed picture of the non-covalent forces that govern molecular recognition and binding. rsc.org
Pharmacophore Modeling for Ligand Design and Target Interaction Prediction
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. researchgate.netyoutube.com A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. biorxiv.org
Given that dibenzofuran (B1670420) derivatives have been investigated as inhibitors of enzymes like Cytochrome P450 (CYP) and protein tyrosine phosphatase PTP-MEG2, pharmacophore modeling could be instrumental in designing novel ligands based on the this compound scaffold. nih.govnih.govfrontiersin.org The process would involve:
Training Set Selection: A set of known active and inactive dibenzofuran derivatives would be used to develop the model.
Feature Identification: The common chemical features responsible for the observed biological activity are identified. For instance, a study on PTP-MEG2 inhibitors identified one ring aromatic, three hydrophobic, and two hydrogen bond acceptor features as crucial for binding. nih.gov
Model Generation and Validation: A 3D pharmacophore model is generated and then validated for its ability to distinguish between active and inactive compounds.
This validated pharmacophore model can then be used to virtually screen large chemical databases to identify new molecules with the desired features, or to guide the modification of the this compound structure to enhance its interaction with a specific biological target. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com Unlike pharmacophore modeling, which is based on 3D features, QSAR models can be based on a wide range of molecular descriptors, including 2D and 3D properties.
For a series of derivatives based on the this compound scaffold, a QSAR study would involve:
Data Set: A collection of compounds with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) is required. nih.gov
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). sciepub.com
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. frontiersin.orgfda.gov
Successful QSAR models can be used to predict the activity of newly designed compounds before they are synthesized, thus saving time and resources. For example, QSAR studies on CYP inhibitors have been used to predict the potential for drug-drug interactions. frontiersin.orgfda.gov A QSAR model for this compound derivatives could provide valuable insights into the structural features that govern their activity, guiding the synthesis of more potent and selective compounds. nih.gov
Mechanistic Investigations of Molecular Interactions Involving 1,2,3 Trimethoxydibenzo B,d Furan and Derivatives
Enzyme Binding and Inhibition Mechanisms at the Molecular Level
The interaction of small molecules with enzymes is a cornerstone of drug discovery and development. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. This inhibition can be reversible or irreversible. du.ac.in Reversible inhibitors bind non-covalently and can be removed, while irreversible inhibitors typically form covalent bonds and permanently inactivate the enzyme. du.ac.in The primary types of reversible inhibition are competitive, non-competitive, and uncompetitive, distinguished by whether the inhibitor binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex, respectively. researchgate.net
Derivatives of dibenzo[b,d]furan have been investigated for their enzyme-inhibiting properties. For instance, certain 1,3-dihydroxydibenzo[b,d]furan-4-carboxamide derivatives have been designed and screened for their ability to inhibit Pim and CLK1 kinases. mdpi.com The design of these molecules incorporated hydroxyl groups at specific positions to facilitate interaction with the ATP-binding site of the kinases. mdpi.com
In the context of 1,2,3-trimethoxydibenzo[b,d]furan and its related structures, a significant area of research has been their interaction with tubulin, a protein that polymerizes to form microtubules. nih.gov Microtubules are crucial for several cellular processes, including mitosis, making them a key target for anticancer agents. nih.govnih.gov Benzo[b]furan derivatives, particularly those with a 2-(3′,4′,5′-trimethoxybenzoyl) moiety, have been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds function by binding to tubulin, which in turn disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.govnih.gov The binding is often to the colchicine (B1669291) site on tubulin, a well-characterized binding pocket for many microtubule-destabilizing agents. nih.gov
The mechanism of inhibition is often slow and can be considered nearly irreversible upon long incubation times, similar to colchicine's interaction with tubulin. indianchemicalsociety.com However, some analogs exhibit more rapid and reversible binding. indianchemicalsociety.com The specific substitutions on the dibenzo[b,d]furan or benzo[b]furan core play a critical role in determining the potency and nature of the enzyme inhibition. For example, the presence of a methyl group at the C-3 position of the benzo[b]furan ring has been shown to enhance activity compared to an amino group at the same position. nih.gov
Furthermore, the study of enzyme inhibition mechanisms can reveal important structure-activity relationships (SAR). For example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, it was found that a carbonyl linker at the 2-position of the benzo[b]furan was more effective than other linkers like carbinol or methylene. nih.gov
Investigation of Molecular Target Engagement and Specificity (e.g., tubulin binding site interactions)
The specificity of a drug for its molecular target is a critical determinant of its therapeutic efficacy and potential side effects. For derivatives of this compound, a primary molecular target that has been extensively studied is the protein tubulin. nih.govnih.gov Tubulin is a globular protein that polymerizes into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov
Several benzo[b]furan derivatives have been shown to interact directly with tubulin, specifically at the colchicine binding site. nih.gov This binding disrupts the normal dynamics of microtubule assembly and disassembly, which is crucial for cell division. nih.gov The interaction with the colchicine site has been confirmed through various experimental techniques. nih.gov
The specificity of these compounds for the colchicine site is influenced by their structural features. The 3,4,5-trimethoxyphenyl ring, often referred to as the A ring, is a common feature in many colchicine site inhibitors and is important for binding. beilstein-journals.org The dibenzo[b,d]furan or a related benzo[b]furan scaffold serves as the core structure, and substitutions on this core can significantly impact binding affinity and specificity. nih.gov For instance, the addition of a methyl group at the C-3 position of the benzo[b]furan ring has been shown to increase the potency of tubulin polymerization inhibition. nih.gov
Studies have also explored how modifications to the dibenzo[b,d]furan structure affect target engagement. For example, the position of methoxy (B1213986) groups on the benzene (B151609) ring of the benzo[b]furan moiety can influence activity, with substitution at the C-6 position often being optimal. nih.gov The introduction of other functional groups, such as hydroxyl groups, can also modulate binding and selectivity. mdpi.comnih.gov
The engagement of these compounds with tubulin leads to downstream cellular effects, including cell cycle arrest at the G2-M phase and subsequent apoptosis. nih.gov This demonstrates a clear link between molecular target engagement and the observed biological activity. The specificity for tubulin over other cellular proteins is a key aspect of the development of these compounds as potential therapeutic agents.
Modulation of Biochemical Pathways: Molecular Mechanisms (e.g., inhibition of polymerization processes)
The interaction of this compound derivatives with their molecular targets can lead to the modulation of critical biochemical pathways. A prime example of this is the inhibition of tubulin polymerization, a fundamental process for cell division and maintenance of cell structure. nih.govnih.gov
Microtubules are dynamic polymers of α- and β-tubulin heterodimers. nih.gov Their constant assembly and disassembly are essential for various cellular functions. nih.gov Compounds based on the 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan scaffold have been shown to be potent inhibitors of this polymerization process. nih.gov
The molecular mechanism of this inhibition involves the binding of the compound to tubulin, typically at the colchicine site. nih.gov This binding event disrupts the ability of tubulin dimers to add to the growing microtubule polymer. nih.gov The consequence is a net depolymerization of microtubules, which has profound effects on the cell.
The inhibition of tubulin polymerization directly impacts the formation of the mitotic spindle, a microtubule-based structure that is essential for the segregation of chromosomes during mitosis. nih.gov By disrupting spindle formation, these compounds cause cells to arrest in the G2-M phase of the cell cycle, preventing them from completing cell division. nih.gov This cell cycle arrest can ultimately trigger apoptosis, or programmed cell death. nih.govnih.gov
The effectiveness of these compounds as inhibitors of tubulin polymerization is often quantified by their IC50 value, which is the concentration of the compound required to inhibit polymerization by 50%. Several 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have demonstrated excellent potency, with IC50 values in the nanomolar to low micromolar range, comparable to or even exceeding that of the well-known tubulin inhibitor combretastatin (B1194345) A-4 (CA4). nih.gov
The structure-activity relationship studies have provided insights into the molecular features that govern the inhibitory activity. For instance, the presence of a methyl group at the C-3 position and an ethoxy group at the C-6 position of the benzo[b]furan ring in the compound 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan resulted in a highly potent inhibitor of tubulin polymerization. nih.gov
Beyond the direct inhibition of tubulin polymerization, the disruption of the microtubule network can also affect other cellular processes that rely on microtubule integrity, such as intracellular transport and cell signaling. nih.govnih.gov
Computational Docking and Binding Affinity Predictions for Molecular Interactions
Computational methods, particularly molecular docking and binding affinity prediction, are powerful tools for investigating the molecular interactions between ligands and their target proteins at an atomic level. beilstein-journals.org These in-silico approaches are widely used in drug discovery to predict the binding mode of a small molecule to its target and to estimate the strength of the interaction. beilstein-journals.orgajgreenchem.com
In the context of this compound and its derivatives, computational docking has been employed to understand their interaction with tubulin. researchgate.net Docking simulations can predict how these compounds fit into the colchicine binding site of tubulin, identifying key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. nih.gov These predictions are crucial for rationalizing observed structure-activity relationships and for designing new, more potent inhibitors. ajgreenchem.com
The process of molecular docking involves a search algorithm that explores different conformations and orientations of the ligand within the binding site, and a scoring function that estimates the binding affinity for each pose. beilstein-journals.org The scoring function provides a numerical value, often referred to as a docking score or binding energy, which can be used to rank different compounds based on their predicted affinity for the target. beilstein-journals.org
For example, docking studies of benzo[b]furan derivatives into the colchicine binding site of tubulin have helped to explain why certain substitutions on the benzo[b]furan ring enhance activity. nih.gov These studies can reveal how a particular functional group, such as a methyl or methoxy group, makes favorable contacts with specific amino acid residues in the binding pocket.
Binding affinity predictions, which can be derived from docking scores or more rigorous computational methods like molecular dynamics simulations, provide a quantitative estimate of how tightly a ligand binds to its target. researchgate.net This information is valuable for prioritizing compounds for synthesis and biological testing.
Computational studies have also been used to investigate the binding of related natural products and their derivatives to various protein targets. For instance, docking studies have been performed on lignan (B3055560) derivatives to assess their potential as inhibitors of SARS-CoV-2 enzymes. nih.gov These studies highlight the broad applicability of computational methods in understanding molecular interactions.
While computational predictions are a valuable guide, they are approximations and must be validated by experimental data. However, when used in conjunction with experimental techniques, computational docking and binding affinity predictions provide a detailed picture of the molecular interactions that drive the biological activity of this compound derivatives.
Interactive Data Table: Potency of Benzo[b]furan Derivatives as Tubulin Polymerization Inhibitors
| Compound | Substituents | IC50 (µM) for Tubulin Polymerization Inhibition |
| 4d | 6-Methoxy | >10 |
| 4r | 3-Methyl, 6-Methoxy | 0.55 |
| 4t | 3-Methyl, 6-Ethoxy | 0.43 |
| 4v | 3-Methyl, 6-Bromo | 0.52 |
| CA4 | - | 0.54 |
Data sourced from a study on 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives. nih.gov The IC50 value represents the concentration of the compound that inhibits tubulin polymerization by 50%. CA4 (Combretastatin A-4) is included as a reference compound.
Structure Activity Relationship Sar Studies of Substituted Dibenzo B,d Furan Scaffolds
Influence of Methoxy (B1213986) Group Positions on Molecular Recognition and Interaction Profiles
The position of methoxy groups on the dibenzo[b,d]furan scaffold significantly impacts its molecular recognition and interaction profiles. Studies on related benzofuran (B130515) derivatives have shown that the location of methoxy groups can determine the compound's biological activity. For instance, in a series of 2-(3'-methoxy-4'-hydroxy-phenyl)-3-hydroxypropyl benzo[b]furan lignans, the derivative with a methoxy group at the 5-position was effective at inhibiting adipogenic differentiation, while the 6- and 7-methoxy derivatives had minimal effects. nih.gov This highlights a clear structure-activity relationship where the methoxy group's position is a key determinant of biological function. nih.gov
In studies of curcuminoids, which share a similar methoxy-substituted phenyl structure, the number and position of methoxy groups were found to influence their binding to human serum albumin (HSA). plos.org The presence of two methoxy groups on curcumin (B1669340) created steric hindrance that affected its binding to a specific site on the protein, demonstrating that methoxy groups can directly influence molecular interactions through steric effects. plos.org
Furthermore, research on 1,3-dimethoxy and 1,3-dihydroxy dibenzo[b,d]furan derivatives as kinase inhibitors revealed that the dihydroxy analogues generally displayed more potent inhibition of Pim-1 and CLK1 kinases compared to their dimethoxy counterparts. nih.gov This suggests that the ability to form hydrogen bonds, which is possible with hydroxyl groups but not methoxy groups, is a critical factor for the molecular recognition of these kinases. nih.gov
| Compound Series | Substitution Pattern | Observed Activity/Interaction | Reference |
| Benzo[b]furan lignans | 5-methoxy | Inhibition of adipogenic differentiation | nih.gov |
| Benzo[b]furan lignans | 6-methoxy or 7-methoxy | Minimal effect on adipogenic differentiation | nih.gov |
| Dibenzo[b,d]furan derivatives | 1,3-dihydroxy | Potent inhibition of Pim-1 and CLK1 kinases | nih.gov |
| Dibenzo[b,d]furan derivatives | 1,3-dimethoxy | Generally weaker inhibition of Pim-1 and CLK1 kinases | nih.gov |
| Curcuminoids | Two methoxy groups | Steric hindrance affecting binding to human serum albumin | plos.org |
Impact of Substituents on the Aromatic Rings on Molecular Behavior
The introduction of various substituents onto the aromatic rings of the dibenzo[b,d]furan scaffold can significantly alter its molecular behavior and biological activity. The nature of these substituents, whether they are electron-donating or electron-withdrawing, plays a crucial role. libretexts.org
Electron-donating groups, such as amino groups, can increase the electron density of the aromatic rings, which can enhance interactions with biological targets. Conversely, electron-withdrawing groups, like nitro or fluoro groups, decrease the electron density and can also modulate binding interactions. mdpi.comresearchgate.net For example, in a study of dibenzo[b,d]furan derivatives as kinase inhibitors, the inclusion of nitro, amino, fluoro, and trifluoromethyl groups was considered for a structure-activity relationship study. mdpi.com
The position of the substituent is also critical. SAR studies on benzofuran derivatives have shown that substitutions at the C-2 position are often crucial for cytotoxic activity. mdpi.com Similarly, for a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, a methoxy group at the C-6 position yielded the most active compound, with any change in its position leading to a reduction in potency. nih.gov
The type of substituent also has a profound impact. Replacing a methoxy group with a more hydrophilic hydroxyl group was found to be detrimental to the potency of some benzofuran derivatives. nih.gov In another example, the presence of a N-phenethyl carboxamide group significantly enhanced the antiproliferative activity of a benzofuran derivative. mdpi.com
| Scaffold | Substituent Type/Position | Effect on Molecular Behavior/Activity | Reference |
| Dibenzo[b,d]furan | Nitro, amino, fluoro, trifluoromethyl groups | Considered for SAR study as kinase inhibitors | mdpi.com |
| Benzofuran | Substitution at C-2 position | Crucial for cytotoxic activity | mdpi.com |
| 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan | Methoxy group at C-6 | Most active compound; change in position reduces potency | nih.gov |
| Benzofuran | Replacement of methoxy with hydroxyl group | Detrimental to potency | nih.gov |
| Benzofuran | N-phenethyl carboxamide group | Enhanced antiproliferative activity | mdpi.com |
Conformational Analysis and its Correlation with Molecular Interactions
The three-dimensional conformation of dibenzo[b,d]furan derivatives is a key factor in determining their molecular interactions. The dibenzo[b,d]furan ring system itself is nearly planar, but the addition of substituents can introduce conformational flexibility. nih.govnih.gov
X-ray crystallography studies of dibenzofuran (B1670420) derivatives have provided insights into their solid-state conformations. For example, the crystal structure of 2-(pentyloxy)dibenzo[b,d]furan shows a nearly planar molecule, with π-π stacking interactions between adjacent molecules. nih.govnih.gov The distance between these stacked rings is comparable to that in unsubstituted dibenzofuran. nih.gov In another example, 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol, a natural product, shows a significant deviation from planarity in its fused ring system. researchgate.net
In solution, the conformation of these molecules can be influenced by the solvent. For aroyl derivatives of furan (B31954) and benzofuran, the orientation of the carbonyl group relative to the heterocyclic ring can change depending on the polarity of the solvent. rsc.org Computational studies, such as those using ab-initio molecular orbital calculations, can help to predict the minimum energy conformations of these molecules in the absence of external factors. rsc.org
The conformation of a molecule is directly linked to its ability to fit into a biological target's binding site. For instance, the binding of curcuminoids to human serum albumin is influenced by their ability to adopt a conformation that fits within the binding pocket, with steric hindrance from methoxy groups playing a significant role. plos.org Similarly, the design of inhibitors for P450 enzymes takes into account the shape of the molecule, with some enzymes preferring linear molecules while others prefer triangle-shaped ones. nih.gov
| Compound | Method of Analysis | Key Conformational Finding | Correlation with Molecular Interaction | Reference |
| 2-(pentyloxy)dibenzo[b,d]furan | X-ray crystallography | Nearly planar molecule with π-π stacking | Stacking interactions contribute to crystal packing | nih.govnih.gov |
| 1,2,4-Trimethoxydibenzo[b,d]furan-3-ol | X-ray crystallography | Significant deviation from planarity | Intramolecular hydrogen bonds stabilize the conformation | researchgate.net |
| Aroyl derivatives of furan and benzofuran | NMR and ab-initio calculations | Solvent-dependent orientation of carbonyl group | Conformation affects interaction with polar media | rsc.org |
| Curcuminoids | Molecular docking | Steric hindrance from methoxy groups affects conformation | Conformation dictates binding affinity to human serum albumin | plos.org |
Derivation of Structure-Interaction Hypotheses for Dibenzo[b,d]furan Derivatives
Based on SAR studies, several hypotheses have been proposed to explain the interactions of dibenzo[b,d]furan derivatives with their biological targets. These hypotheses often involve a combination of steric, electronic, and hydrophobic interactions.
One common hypothesis is that hydroxyl groups on the dibenzo[b,d]furan scaffold act as hydrogen bond donors, which is crucial for binding to the ATP-binding site of kinases. mdpi.com For example, in a series of dibenzo[b,d]furan-based kinase inhibitors, the 1,3-dihydroxy substitution pattern was found to be a key structural requirement for interaction with the target kinase. mdpi.com
Molecular docking studies can provide further insights into these interactions. For example, docking of benzo[b]furan derivatives into the active site of tubulin has shown that the inhibitors can form hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com These computational models help to refine structure-interaction hypotheses and guide the design of more potent inhibitors.
The development of these hypotheses is an iterative process, where experimental data from SAR studies are used to build and refine computational models, which in turn suggest new compounds for synthesis and testing. This synergy between experimental and computational approaches is essential for advancing our understanding of the molecular interactions of dibenzo[b,d]furan derivatives.
Design and Synthesis of Advanced 1,2,3 Trimethoxydibenzo B,d Furan Analogues
Rational Design Principles for Modified Dibenzo[b,d]furan Structures
The rational design of modified dibenzo[b,d]furan structures is centered on understanding the structure-activity relationships (SAR) to enhance desired biological activities. A primary strategy is molecular hybridization, which involves combining the dibenzo[b,d]furan pharmacophore with other biologically active moieties to create new hybrid compounds with potentially improved efficacy. acs.orgnih.gov
One successful approach has been the conjugation of the dibenzo[b,d]furan core with 1,2,3-triazole rings. nih.govresearchgate.net This design is often guided by the reorientation of the dibenzo[b,d]furan pharmacophore and the appendage of various alkyl or aryl groups to the triazole core. nih.gov The selection of substituents is crucial; for instance, the presence of a 4-bromobenzyl group on the triazole has been shown to yield potent antitubercular agents. nih.gov
Another key design principle involves the strategic placement of functional groups on the dibenzo[b,d]furan nucleus itself. For example, the introduction of a carboxamide group at the 4-position of a 1,3-dihydroxydibenzo[b,d]furan scaffold has been explored for kinase inhibition. mdpi.com The design of these analogues is often informed by the structure of natural products like cercosporamide (B1662848). mdpi.com Furthermore, the synthesis of various dibenzo[b,d]furan carboxylic acid derivatives has been pursued to develop potential anti-diabetic agents by targeting protein tyrosine phosphatase 1B (PTP1B). nih.govresearchgate.net
The following table summarizes key rationally designed dibenzo[b,d]furan analogues and their targeted biological activities.
| Dibenzo[b,d]furan Analogue | Design Principle | Targeted Biological Activity |
| Dibenzo[b,d]furan-1,2,3-triazole conjugates | Molecular hybridization with triazoles | Antitubercular |
| 1,3-Dihydroxydibenzo[b,d]furan-4-carboxamides | Isosteric replacement based on natural products | Kinase inhibition |
| Dibenzo[b,d]furan monocarboxylic acids | Introduction of acidic functional groups | Anti-diabetic (PTP1B inhibition) |
Combinatorial Synthesis Strategies for Diversified Libraries
Combinatorial chemistry offers a powerful tool for the rapid generation of large, diversified libraries of dibenzo[b,d]furan analogues, which can be screened for a variety of biological activities. nih.govresearchgate.net These strategies are particularly effective when coupled with high-throughput synthesis and screening methods. nih.govnovalix.com
A common approach to building combinatorial libraries is through the derivatization of a core scaffold. 5z.com For the 1,2,3-trimethoxydibenzo[b,d]furan core, this could involve the parallel synthesis of a series of amides, esters, or ethers by reacting a functionalized dibenzofuran (B1670420) with a diverse set of building blocks. For instance, a library of dibenzo[b,d]furan-imidazole hybrids was created to explore their antitumor activities. nih.gov
Positional scanning libraries (PSLs) represent another sophisticated combinatorial approach that allows for the systematic evaluation of structure-activity relationships. nih.gov While not explicitly detailed for this compound, the principles of PSL could be applied to explore the optimal substitution patterns on the dibenzofuran ring system. Dynamic combinatorial chemistry (DCC) is an alternative strategy where library members are in equilibrium, allowing for the target to select the best-binding compound. nih.gov
The table below outlines potential combinatorial strategies for generating diversified dibenzo[b,d]furan libraries.
| Combinatorial Strategy | Description | Potential Application for Dibenzo[b,d]furans |
| Scaffold Derivatization | A central dibenzo[b,d]furan core is functionalized with a variety of building blocks. | Synthesis of amide or ester libraries from a carboxylic acid-functionalized dibenzofuran. |
| Positional Scanning Libraries (PSL) | Systematic replacement of substituents at each position of the dibenzo[b,d]furan ring to identify key positions for activity. | Elucidating the optimal substitution pattern on the aromatic rings for a specific biological target. |
| Dynamic Combinatorial Chemistry (DCC) | Reversible reactions are used to generate a library of compounds in equilibrium, from which a target can select the best binder. | Identification of high-affinity ligands for a specific protein target from a library of reversibly formed dibenzofuran analogues. |
Development of Novel Synthetic Pathways for Complex Analogues
The development of novel and efficient synthetic pathways is crucial for accessing complex and highly functionalized this compound analogues. Traditional methods like the Pschorr reaction and Ullmann coupling are continuously being refined. biointerfaceresearch.com Modern approaches often focus on transition metal-catalyzed reactions and one-pot procedures to improve yields and reduce step counts. researchgate.netresearchgate.net
Palladium-catalyzed cross-coupling and cyclization reactions are prominent in the synthesis of dibenzofurans. biointerfaceresearch.comekb.eg For instance, the reaction of o-iodophenols with silylaryl triflates followed by a palladium-catalyzed cyclization provides a versatile route to the dibenzofuran core. ekb.egacs.org Copper-catalyzed reactions have also proven effective, such as the cyclization of diaryliodonium salts in water to form dibenzofuran derivatives. acs.org
Metal-free synthetic methods are also gaining traction. One such method involves the benzannulation of 2-nitrobenzofurans with alkylidene malononitriles to produce highly functionalized dibenzofurans. researchgate.netresearchgate.net Another metal-free approach is the double functionalization of 2'-amino-biphenyl-2-ols through nitration and cycloetherification to yield 4-nitro-dibenzofurans. Chemoenzymatic synthesis has also been employed for the enantioselective synthesis of dibenzofuran-based natural products. acs.org
The following table highlights some novel synthetic pathways for dibenzo[b,d]furan analogues.
| Synthetic Pathway | Key Reagents/Catalysts | Advantages |
| Palladium-Catalyzed Cyclization | Pd catalyst, CsF | Good functional group tolerance, acceptable to good yields. ekb.egacs.org |
| Copper-Catalyzed Cyclization | CuI, K2CO3, water | Environmentally friendly solvent, good to excellent yields. acs.org |
| Benzannulation of 2-Nitrobenzofurans | Base-mediated | Metal-free, moderate to excellent yields. researchgate.netresearchgate.net |
| Double Functionalization of 2'-Amino-biphenyl-2-ols | NaNO2, TFA, water | Metal-free, one-pot synthesis. |
| Chemoenzymatic Synthesis | Toluene dioxygenase | Enantioselective and regioselective. acs.org |
Incorporation of Dibenzo[b,d]furan Cores into Hybrid Chemical Structures
The incorporation of the dibenzo[b,d]furan core into hybrid chemical structures is a widely used strategy to develop new therapeutic agents with potentially enhanced activity or novel mechanisms of action. acs.orgnih.govresearchgate.net This molecular hybridization approach combines the dibenzo[b,d]furan moiety with another pharmacophore, aiming for a synergistic effect. acs.orgnih.gov
A notable example is the synthesis of dibenzo[b,d]furan-imidazole hybrids. nih.govrsc.org These compounds have been evaluated for their antitumor properties, with structure-activity relationship studies indicating that the nature of the substituent on the imidazole (B134444) ring is critical for cytotoxic activity. nih.govrsc.org For example, the incorporation of a naphthylacyl or 4-methoxyphenacyl group at the 3-position of the imidazole ring was found to be important. rsc.org
Another successful hybridization strategy involves the use of "click chemistry" to conjugate the dibenzo[b,d]furan core with 1,2,3-triazoles. nih.govresearchgate.net This approach has led to the development of potent inhibitors of Mycobacterium tuberculosis. nih.govnih.gov The key intermediate for these syntheses is often a 2-ethynyl dibenzo[b,d]furan, which is then reacted with various alkyl or aryl azides. nih.gov
The table below provides examples of hybrid chemical structures incorporating the dibenzo[b,d]furan core.
| Hybrid Structure | Linked Pharmacophore | Synthetic Strategy | Potential Application |
| Dibenzo[b,d]furan-imidazole | Imidazole | Multi-step synthesis involving alkylation of the imidazole nitrogen with a functionalized dibenzofuran. | Antitumor agents. nih.govrsc.org |
| Dibenzo[b,d]furan-1,2,3-triazole | 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry). nih.govresearchgate.net | Antitubercular agents. nih.govnih.gov |
| Dibenzo[b,d]furan-nicotinamide | Isonicotinamide | Amide bond formation. ontosight.ai | Potential modulation of cellular metabolism. ontosight.ai |
Emerging Research Avenues and Methodological Advancements in Dibenzo B,d Furan Chemistry
Development of Sustainable and Green Synthetic Protocols
The synthesis of dibenzofuran (B1670420) derivatives, including electron-rich systems like 1,2,3-Trimethoxydibenzo[b,d]furan, is progressively moving towards more environmentally benign protocols. Traditional methods often rely on harsh conditions and hazardous reagents, prompting a shift towards green chemistry principles. rsc.org This involves the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions. rsc.org
Recent advancements have focused on metal-catalyzed and metal-free strategies to construct the dibenzofuran core. researchgate.netbiointerfaceresearch.com Palladium-catalyzed intramolecular C-H activation or direct arylation of diaryl ethers is a prominent route. biointerfaceresearch.comsoton.ac.uk A noteworthy development is a protocol that utilizes tetrabutylammonium (B224687) acetate (B1210297) (NBu4OAc) with a palladium catalyst, which can function as a base, ligand, and even solvent, thereby simplifying the reaction setup. soton.ac.uk This method has proven effective for electron-rich substrates, which are often challenging, and can proceed without the need for added phosphine (B1218219) ligands or external solvents. soton.ac.uk
Another green approach involves the use of an alumina (B75360) (γ-Al2O3) surface as a catalyst for the oxodefluorination of fluorinated biphenyls. This metal-free, solvent-free method is environmentally friendly as alumina serves as the oxygen source, and no other reagents are required. researchgate.net The pursuit of sustainability has also led to the exploration of water as a reaction medium, often combined with microwave irradiation to accelerate reactions and improve yields, representing a significant green chemistry protocol for heterocyclic synthesis. researchgate.netdntb.gov.ua
Table 1: Comparison of Green Synthetic Protocols for Dibenzofuran Scaffolds
| Protocol | Key Features | Advantages | Reference |
|---|---|---|---|
| Palladium/NBu4OAc Catalysis | Intramolecular direct arylation of diaryl ethers; NBu4OAc acts as base/ligand/solvent. | Effective for electron-rich systems, simple protocol, can be ligand- and solvent-free. | soton.ac.uk |
| Alumina-Promoted Oxodefluorination | Metal-free and solvent-free cyclization of fluorinated biphenyls on activated γ-Al2O3. | Environmentally friendly, no additional reagents needed, alumina acts as oxygen source. | researchgate.net |
| Microwave-Assisted Synthesis in Water | Use of water as a green solvent combined with microwave irradiation. | Reduces reaction times, often improves yields, uses a non-toxic and abundant solvent. | researchgate.net |
| Reusable Pd/C Catalysis | Stimulates cyclization of O-iododiaryl ethers under bonding- and ligand-free conditions. | Allows for catalyst reuse, moderate reaction conditions. | biointerfaceresearch.com |
These sustainable methodologies provide efficient and eco-friendly pathways to access dibenzofuran structures like this compound, paving the way for their broader investigation and application.
Innovations in Advanced Analytical Techniques for Characterization and Detection
The accurate characterization and detection of specific dibenzofuran isomers from complex mixtures are critical, particularly given that toxicity and material properties can vary significantly between closely related congeners. nih.gov Gas chromatography-mass spectrometry (GC-MS) has long been the cornerstone for the analysis of dibenzofurans. nih.gov High-resolution gas chromatography (HRGC) coupled with high-resolution mass spectrometry (HRMS) is a preferred method, offering the high selectivity and sensitivity needed to differentiate isomers. researchgate.netwell-labs.com
However, the field is continuously innovating to overcome the limitations of existing methods. One significant advancement is the use of comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry (GC×GC-TOFMS). researchgate.net This technique provides enhanced separation power, which is extremely beneficial for analyzing complex samples like fire debris where numerous halogenated dibenzofurans might be present. researchgate.net The structured nature of the two-dimensional chromatogram aids in classifying compounds and reducing data complexity. researchgate.net
Another emerging technique is atmospheric pressure gas chromatography (APGC) coupled with tandem mass spectrometry (MS/MS). chromatographyonline.com APGC-MS/MS is being evaluated as a robust and sensitive alternative to traditional HRMS for the confirmatory analysis of dioxins and furans. chromatographyonline.com It has demonstrated excellent data quality, meeting stringent regulatory specifications while offering high sensitivity and selectivity. chromatographyonline.com In addition to experimental techniques, computational methods are also employed for characterization. Theoretical studies using methods like Gaussian-3 (G3) theory can calculate thermochemical properties such as the enthalpy of formation, providing fundamental data for these compounds. researchgate.net
Table 2: Advanced Analytical Techniques for Dibenzofuran Analysis
| Technique | Principle | Key Advantage | Application Example | Reference |
|---|---|---|---|---|
| HRGC/HRMS | High-resolution chromatographic separation followed by high-resolution mass analysis. | High specificity and sensitivity for isomer-specific determination. | Standard method (EPA 1613) for tetra- through octa-chlorinated dioxins and furans. well-labs.com | nih.gov |
| GC×GC-TOFMS | Comprehensive two-dimensional GC separation coupled with fast-scanning TOF-MS. | Enhanced peak capacity and separation of complex mixtures. | Characterization of halogenated dibenzofurans in fire debris. researchgate.net | researchgate.net |
| APGC-MS/MS | Atmospheric pressure chemical ionization with tandem mass spectrometry. | Robust and sensitive alternative to HRMS, less fragmentation. | Confirmatory analysis of PCDDs and PCDFs in food and environmental samples. chromatographyonline.com | chromatographyonline.com |
| Computational Chemistry (e.g., G3 Theory) | Ab initio molecular orbital calculations to determine molecular properties. | Provides fundamental thermodynamic data (e.g., enthalpy of formation). | Calculation of ΔfHm° for dibenzofuran and related heterocycles. researchgate.net | researchgate.net |
Integration of High-Throughput Screening and Computational Methods in Discovery Pipelines
The discovery of new bioactive molecules or functional materials based on the dibenzofuran scaffold is being accelerated by the integration of high-throughput screening (HTS) and computational methods. ca.gov These approaches allow for the rapid evaluation of large numbers of compounds, optimizing time and resources in the discovery process. mdpi.comnih.gov
Computational drug design, for instance, employs virtual screening to identify promising candidates from large chemical databases. mdpi.comnih.gov A typical workflow involves:
Pharmacophore Modeling : A model is generated based on a known active molecule (a "pivot molecule"). mdpi.comnih.gov
Virtual Screening : The pharmacophore model is used to search databases (e.g., MolPort) for molecules with matching features. mdpi.comnih.gov
Filtering and Selection : Hits are filtered based on structural similarity to known active compounds and predictions of pharmacokinetic and toxicological (ADME/Tox) properties. mdpi.comnih.gov
Molecular Docking : The most promising candidates are then studied in silico to predict their binding affinity to a specific biological target. mdpi.comnih.gov
This hierarchical approach was successfully used to screen polyoxygenated dibenzofurans to identify potential new antibiotics against Staphylococcus aureus. mdpi.comnih.gov Beyond virtual screening, other computational tools like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are used to explore the relationship between the chemical structure of dibenzofuran derivatives and their biological activity, providing insights for designing more potent compounds. nih.gov
Experimentally, HTS leverages robotics and automation to test the biological or biochemical activity of thousands of compounds per day. ca.gov For dibenzofuran-like compounds, cell-based bioassays are particularly useful. For example, the AhR (Aryl hydrocarbon receptor) cell bioassay is used for the high-throughput screening of dioxin-like compounds in environmental samples. ca.gov Similarly, high-throughput metabolic screening using techniques like UHPLC-QTOF can rapidly identify differential metabolites, including dibenzofurans, produced by organisms under specific conditions. researchgate.net
Table 3: Computational and High-Throughput Methods in Dibenzofuran Research
| Method | Description | Application | Reference |
|---|---|---|---|
| Hierarchical Virtual Screening | A multi-step computational process including pharmacophore modeling, database screening, ADME/Tox prediction, and molecular docking. | Discovery of new potential antibiotics from polyoxygenated dibenzofurans. | mdpi.comnih.gov |
| 3D-QSAR | A computational method to correlate the 3D properties of molecules with their biological activity. | Exploring the structure-activity relationship of dibenzofuran derivatives as PTP-MEG2 inhibitors. | nih.gov |
| Cell-Based HTS Bioassays | Automated screening of compounds using cell lines that report on a specific biological activity (e.g., receptor activation). | Screening environmental samples for dioxin-like activity via the AhR pathway. | ca.gov |
| Metabolomic Screening (UHPLC-QTOF) | High-throughput analysis of metabolites in biological samples to identify changes in response to stimuli. | Screening for differential secondary metabolites, including dibenzofurans, in plants under stress. | researchgate.net |
Exploration of Dibenzo[b,d]furan Scaffolds in Novel Materials Science Applications
The rigid, planar, and electron-rich nature of the dibenzo[b,d]furan scaffold makes it an attractive building block for novel functional materials. researchgate.net Its unique electronic and photophysical properties can be fine-tuned through substitution, making it versatile for a range of applications in materials science, particularly in organic electronics.
One of the most promising areas is the development of materials for Organic Light-Emitting Diodes (OLEDs). The dibenzofuran moiety has been incorporated into host materials for phosphorescent OLEDs (PHOLEDs). For example, a bipolar host material was designed by connecting a hole-transporting indole-dibenzofuran unit with an electron-transporting benzimidazole (B57391) unit. nih.gov This design achieved a balanced charge transfer and a high triplet energy level, leading to highly efficient green and red solution-processed PHOLEDs. The twisted molecular structure imparted by the dibenzofuran scaffold also contributed to good thermal and morphological stability, a critical factor for device longevity. nih.gov
The introduction of heteroatoms like oxygen into polycyclic aromatic hydrocarbons is a recognized strategy for developing new n-type organic semiconductors, which are crucial for the advancement of organic electronics. researchgate.net The dibenzofuran core serves as a fundamental unit in this endeavor. The ability to functionalize the scaffold allows for the systematic tuning of properties like charge mobility, energy levels, and solid-state packing, which are all essential for performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The synthesis of functionalized dibenzofurans is thus of great interest for creating novel chemical structures with a wide array of properties for materials science. researchgate.net
Q & A
Q. What are the optimal synthetic routes for 1,2,3-Trimethoxydibenzo[b,d]furan?
Methodological approaches include palladium-catalyzed cycloisomerization of (Z)-enynols in green solvents (e.g., glycerol) to form furan cores . AI-powered synthesis planning tools, such as those leveraging the Reaxys and Pistachio databases, can predict one-step routes by analyzing structural analogs (e.g., 5-acetyl-2,3-dihydrobenzo[b]furan) and retrosynthetic feasibility . For methoxy substitutions, regioselective O-methylation of dihydroxy precursors using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃) is recommended, followed by purification via column chromatography.
Q. How can FT-IR and DFT calculations validate the structure of this compound?
Experimental FT-IR spectra (400–4000 cm⁻¹) should be compared with density functional theory (DFT)-optimized vibrational modes using B3LYP/6-31G(d,p) basis sets. Key peaks include C–O–C stretching (~1250 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹). Discrepancies between experimental and theoretical data may arise from solvent effects (e.g., toluene vs. gas phase) or anharmonicity, necessitating scaling factors (~0.961) for alignment .
Q. What chromatographic techniques are suitable for purity assessment?
High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is standard. For trace impurities, gas chromatography–mass spectrometry (GC–MS) using dynamic headspace extraction (15 min runtime) enhances sensitivity 30-fold compared to static methods, as demonstrated for furan detection in food matrices .
Advanced Research Questions
Q. How do electronic properties influence reactivity in photopolymerization?
The electron-rich dibenzofuran core and methoxy substituents elevate the HOMO energy, facilitating electron transfer to iodonium salts (e.g., diphenyliodonium hexafluorophosphate) in Type II photoinitiation systems. Time-dependent DFT (TD-DFT) simulations at the CAM-B3LYP/def2-TZVP level can predict absorption spectra (e.g., λmax ~300–350 nm) and charge-transfer efficiency .
Q. What are the challenges in quantifying environmental trace levels?
Matrix interference from co-eluting chlorinated dibenzofurans (e.g., 1,2,3,4-Tetrachlorodibenzofuran) requires high-resolution GC–MS (HRMS) with isotopic dilution (e.g., ¹³C-labeled internal standards). Limit of detection (LOD) optimization (≤0.1 ppb) demands selective ion monitoring (SIM) for m/z 168 (dibenzofuran core) and 153 (methoxy fragmentation) .
Q. How can structure-activity relationships (SAR) guide biological activity enhancement?
Modifying methoxy positions (e.g., para vs. meta) alters lipophilicity and hydrogen-bonding capacity, impacting mycobacterial membrane penetration. In vitro assays against Mycobacterium tuberculosis (e.g., microplate Alamar Blue assay) paired with CoMFA/CoMSIA models can identify critical substituent patterns, as shown for dibenzofuran-triazole hybrids .
Q. What isotopic labeling strategies enable metabolic tracing?
Synthesis of ¹³C-labeled this compound involves substituting ¹²C precursors (e.g., benzene) with ¹³C analogs during cyclization. Environmental fate studies use these tracers in LC–MS/MS to monitor degradation pathways (e.g., demethylation) in soil microcosms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
